molecular formula C7H11N3O2 B2424219 (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol CAS No. 2445750-44-5

(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol

Cat. No.: B2424219
CAS No.: 2445750-44-5
M. Wt: 169.184
InChI Key: JRMGWYIPTBGYOD-NTSWFWBYSA-N
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Description

(7S,8R)-7-Azido-5-oxaspiro[34]octan-8-ol is a spirocyclic compound characterized by the presence of an azido group and an oxaspiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol typically involves the formation of the spirocyclic structure followed by the introduction of the azido group. One common synthetic route includes the cyclization of a suitable precursor to form the spirocyclic core, followed by azidation using sodium azide under appropriate conditions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide to facilitate the azidation process.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and product isolation can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction of the azido group can yield amine derivatives.

    Substitution: The azido group can participate in nucleophilic substitution reactions to form a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted spirocyclic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

(7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel drug candidates.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol involves its interaction with specific molecular targets and pathways. The azido group can undergo click chemistry reactions, enabling the compound to form stable triazole linkages with alkyne-containing molecules. This property is particularly useful in bioorthogonal chemistry, where the compound can be used to label biomolecules without interfering with native biological processes.

Comparison with Similar Compounds

Similar Compounds

    (7S,8R)-7-Azido-5-oxaspiro[3.4]octane: Lacks the hydroxyl group present in (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-ol.

    (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-one: Contains a ketone group instead of a hydroxyl group.

    (7S,8R)-7-Azido-5-oxaspiro[3.4]octan-8-amine: Features an amine group in place of the hydroxyl group.

Uniqueness

This compound is unique due to the presence of both an azido group and a hydroxyl group within a spirocyclic framework. This combination of functional groups imparts distinct reactivity and potential for diverse applications in various fields of research.

Properties

IUPAC Name

(7S,8R)-7-azido-5-oxaspiro[3.4]octan-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c8-10-9-5-4-12-7(6(5)11)2-1-3-7/h5-6,11H,1-4H2/t5-,6+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMGWYIPTBGYOD-NTSWFWBYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C(C(CO2)N=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(C1)[C@@H]([C@H](CO2)N=[N+]=[N-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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